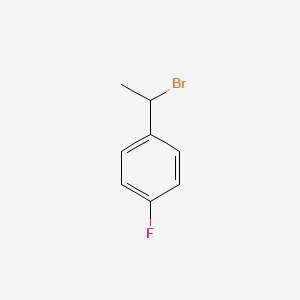

1-(1-Bromoethyl)-4-fluorobenzene

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

65130-46-3 |

|---|---|

Molekularformel |

C9H10INO2S |

Molekulargewicht |

323.15 g/mol |

IUPAC-Name |

1-(benzenesulfonyl)-2-(iodomethyl)aziridine |

InChI |

InChI=1S/C9H10INO2S/c10-6-8-7-11(8)14(12,13)9-4-2-1-3-5-9/h1-5,8H,6-7H2 |

InChI-Schlüssel |

XZWLAXINCBWNPP-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=C(C=C1)F)Br |

Kanonische SMILES |

C1C(N1S(=O)(=O)C2=CC=CC=C2)CI |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Contextualizing 1 1 Bromoethyl 4 Fluorobenzene Within Halogenated Arenes

Halogenated arenes, or aryl halides, are aromatic compounds where one or more hydrogen atoms on the aromatic ring are replaced by a halogen. These compounds are fundamental building blocks in organic synthesis. savemyexams.comsavemyexams.com The reactivity of the halogen substituent is influenced by its nature and its position on the ring. Generally, aryl halides are less reactive than their alkyl halide counterparts due to the increased strength of the carbon-halogen bond, which possesses partial double bond character from the overlap of the halogen's lone pairs with the aromatic π-system. savemyexams.com

Arenes typically undergo electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. organicmystery.com Common examples of such reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. organicmystery.com The presence of a halogen on the benzene (B151609) ring can influence the rate and regioselectivity of these reactions.

Significance of Alkyl Bromides in Contemporary Synthetic Strategies

Alkyl bromides are a versatile class of organic compounds widely employed as intermediates in organic synthesis. fiveable.me Their utility stems from the reactivity of the carbon-bromine bond, which is polar and susceptible to nucleophilic attack. youtube.com This allows for a variety of transformations, including nucleophilic substitution, elimination, and the formation of organometallic reagents. fiveable.meijrpr.com

The reactivity of alkyl bromides is influenced by the structure of the alkyl group (primary, secondary, or tertiary). fiveable.me The carbon-halogen bond strength decreases down the group from fluorine to iodine, making alkyl iodides the most reactive and alkyl fluorides the least reactive in nucleophilic substitution reactions. youtube.com Alkyl bromides offer a good balance of reactivity and stability for many synthetic applications.

Unique Reactivity Profile Conferred by Fluoro Substitution

The presence of a fluorine atom on the aromatic ring of 1-(1-bromoethyl)-4-fluorobenzene significantly impacts its reactivity. Fluorine is the most electronegative element, and its substitution onto an aromatic ring has profound electronic effects. numberanalytics.com It withdraws electron density from the ring through the inductive effect, which can decrease the ring's reactivity towards electrophilic substitution. numberanalytics.com

Overview of Research Trajectories Pertaining to 1 1 Bromoethyl 4 Fluorobenzene

Regioselective and Chemoselective Bromination Approaches

The selective introduction of a bromine atom at the benzylic position of 4-fluoroethylbenzene is a critical step in the synthesis of this compound. This requires methodologies that can distinguish between the aromatic C-H bonds and the more reactive benzylic C-H bonds.

Radical Bromination Pathways

Radical bromination is a highly effective method for the selective halogenation of benzylic positions. masterorganicchemistry.comlibretexts.org The benzylic C-H bonds in a compound like 4-fluoroethylbenzene are significantly weaker than other C-H bonds in the molecule, making them more susceptible to radical attack. libretexts.orgyoutube.com This reaction typically proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. chemistrysteps.com

Initiation: The reaction is initiated by the homolytic cleavage of a bromine source, often facilitated by UV light or a radical initiator like azobisisobutyronitrile (AIBN), to generate bromine radicals (Br•). masterorganicchemistry.comchemistrysteps.com

Propagation: A bromine radical then abstracts a hydrogen atom from the benzylic position of 4-fluoroethylbenzene. This step is highly regioselective due to the resonance stabilization of the resulting benzylic radical. libretexts.orgchemistrysteps.com The newly formed benzylic radical then reacts with a molecule of the bromine source to yield the desired product, this compound, and another bromine radical, which continues the chain reaction. youtube.com

N-Bromosuccinimide (NBS) is a commonly used reagent for benzylic bromination as it provides a low, constant concentration of bromine, which helps to suppress competing electrophilic addition reactions to the aromatic ring. libretexts.orgyoutube.comlibretexts.orgchadsprep.com This method is often referred to as the Wohl-Ziegler reaction. masterorganicchemistry.com

Table 1: Comparison of Bond Dissociation Energies (BDE)

| Bond Type | Bond Dissociation Energy (kcal/mol) | Implication for Radical Bromination |

| Primary Alkyl C-H | ~98 | Less reactive |

| Secondary Alkyl C-H | ~95 | Moderately reactive |

| Tertiary Alkyl C-H | ~91 | More reactive |

| Benzylic C-H | ~88 | Most reactive site for radical abstraction libretexts.org |

| Vinylic C-H | ~111 | Unreactive under these conditions |

| Aromatic C-H | ~111 | Unreactive under these conditions |

Optimization of Reaction Conditions for Bromination Selectivity

Achieving high selectivity for mono-bromination at the benzylic position over di-bromination or aromatic bromination requires careful optimization of several reaction parameters. Key factors include the choice of solvent, brominating agent, initiator, and temperature.

The use of non-polar solvents like carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene (B45396) is common in radical brominations to minimize ionic side reactions. libretexts.orgresearchgate.net Research has shown that solvents can significantly influence the regioselectivity of bromination reactions with NBS. manac-inc.co.jp For instance, benzylic bromination using NBS and AIBN as an initiator in 1,2-dichlorobenzene has been reported to be highly efficient. researchgate.net

Continuous flow photoreactors offer a powerful tool for optimizing reaction conditions, allowing for precise control over parameters like residence time, temperature, and reagent concentrations. researchgate.net This can lead to significant improvements in yield and productivity while minimizing waste. The choice of brominating agent is also critical; for example, using N-bromosuccinimide (NBS) is often preferred over elemental bromine to maintain a low concentration of Br₂ and prevent unwanted side reactions like electrophilic aromatic substitution. chadsprep.com

Table 2: Factors Influencing Benzylic Bromination Selectivity

| Parameter | Condition | Effect on Selectivity | Reference |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of Br₂, favoring radical substitution over electrophilic addition. | chadsprep.com |

| Solvent | Non-polar (e.g., CCl₄, 1,2-dicholorobenzene) | Minimizes ionic side reactions and can influence regioselectivity. | researchgate.netmanac-inc.co.jp |

| Initiator | AIBN or UV light | Initiates the radical chain reaction. | masterorganicchemistry.com |

| Temperature | Optimized for reaction | Affects reaction rate and can influence selectivity; 80°C has been shown to be optimal in some cases. | researchgate.net |

| Reaction Setup | Continuous Flow Reactor | Allows for precise control of parameters, enhancing yield and safety. | researchgate.net |

Development of Stereoselective Synthetic Routes

The synthesis of chiral this compound is of significant interest as it provides access to enantiomerically pure pharmaceuticals and other fine chemicals. This requires the development of stereoselective methods that can control the three-dimensional arrangement of atoms at the newly formed stereocenter.

Enantioselective Synthesis of Chiral this compound

Creating a single enantiomer of this compound can be achieved through several advanced synthetic strategies, including asymmetric catalysis and the use of chiral auxiliaries. These methods introduce a chiral influence during the reaction to favor the formation of one enantiomer over the other.

Asymmetric catalysis is a powerful technique where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. chiralpedia.com For the synthesis of chiral this compound, this could involve the enantioselective cross-coupling of a suitable precursor with a bromine source.

While direct asymmetric bromoethylation is a specialized area, related transformations provide a strong precedent. For instance, nickel-catalyzed asymmetric cross-coupling reactions have been successfully employed for the synthesis of chiral benzylic compounds. nih.govcaltech.edunih.gov These reactions often utilize chiral ligands, such as bisoxazolines (BiOX) or Pybox, which coordinate to the metal center and create a chiral environment that directs the stereochemical outcome of the reaction. nih.govacs.org For example, the enantioselective cross-coupling of racemic secondary benzylic bromides with organoaluminum reagents has been achieved with high enantioselectivity using a nickel or palladium catalyst with a chiral ligand. acs.org Similarly, enantioselective radical reactions, such as the alkynylation of benzylic bromides, have been developed using copper catalysis with chiral PHOX ligands, achieving excellent enantioselectivities. mdpi.com These methodologies could potentially be adapted for the asymmetric synthesis of this compound.

An alternative approach to asymmetric synthesis involves the use of chiral auxiliaries. slideshare.netuvic.ca In this strategy, an achiral starting material is covalently bonded to an enantiomerically pure chiral molecule (the auxiliary). The presence of the auxiliary directs the stereochemical course of a subsequent reaction, leading to the formation of a new stereocenter with high diastereoselectivity. Finally, the auxiliary is removed to yield the desired enantiomerically enriched product. uwindsor.ca

A well-established method involves the use of oxazolidinone auxiliaries, which can be derived from readily available amino acids. uwindsor.ca An N-acyl oxazolidinone can be alkylated in a highly diastereoselective manner. For the synthesis of chiral this compound, a precursor such as 4-fluorophenylacetic acid could be attached to a chiral oxazolidinone. Subsequent stereoselective introduction of the bromoethyl group, followed by cleavage of the auxiliary, would yield the target molecule.

Another practical chiral auxiliary is pseudoephenamine. Amides derived from pseudoephenamine undergo highly diastereoselective alkylations. harvard.edu This method offers several advantages, including high diastereoselectivities and the crystalline nature of many of the intermediates, which facilitates purification. harvard.edu The synthesis would involve attaching a 4-fluorophenylacetyl group to the chiral pseudoephenamine auxiliary, followed by a diastereoselective reaction to introduce the bromoethyl moiety, and subsequent removal of the auxiliary.

Table 3: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Features | Reference |

| Evans Oxazolidinones | Diastereoselective enolate alkylation | Derived from amino acids; high diastereoselectivity; well-established removal protocols. | uvic.cauwindsor.ca |

| Pseudoephenamine | Diastereoselective alkylation of amides | High diastereoselectivity; products are often crystalline; auxiliary is not a controlled substance. | harvard.edu |

| SAMP/RAMP Hydrazines | Asymmetric alkylation of ketones and aldehydes | Forms chiral hydrazones; high enantiomeric excess achieved. | uwindsor.ca |

Diastereoselective Control in Multi-Chiral Center Systems

Fluorination Strategies for Precursors

The introduction of fluorine into aromatic systems is a key step in the synthesis of many pharmaceuticals and agrochemicals due to the unique properties it imparts, such as increased metabolic stability. colab.wsresearchgate.net Advanced fluorination methods are continuously being developed to improve efficiency, scope, and applicability, particularly for complex molecules.

Nucleophilic aromatic substitution (SNAr) is a widely used and operationally simple method for introducing nucleophiles, including fluoride (B91410), onto an aromatic ring. scispace.comnih.gov The classic SNAr mechanism proceeds through a two-step addition-elimination process. core.ac.uk First, the nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. scispace.comcore.ac.uk The reaction is then completed by the elimination of the leaving group, which restores aromaticity. core.ac.uk

A significant limitation of the traditional SNAr reaction is its restriction to electron-deficient arenes. nih.gov The aromatic ring must be activated by potent electron-withdrawing groups (EWGs), typically in the ortho and/or para positions, to sufficiently stabilize the negative charge of the Meisenheimer intermediate. nih.gov

To overcome this limitation, new strategies have been developed. One innovative approach is the concerted nucleophilic aromatic substitution (CSNAr), which avoids the formation of a Meisenheimer intermediate. scispace.comnih.gov This concerted mechanism minimizes the buildup of negative charge on the arene ring, thereby extending the scope of nucleophilic aromatic substitution to include electron-rich substrates. scispace.com Other process improvements for traditional SNAr reactions include the use of potassium fluoride (KF) combined with a phase-transfer catalyst like tetrabutylammonium (B224687) chloride (Bu4NCl) or the in-situ generation of anhydrous tetraalkylammonium fluoride salts, which can enable fluorinations to proceed under milder conditions. acs.org

Table 2: Comparison of SNAr Mechanisms

| Feature | Classic SNAr | Concerted SNAr (CSNAr) |

|---|---|---|

| Mechanism | Stepwise (Addition-Elimination) | Concerted |

| Intermediate | Meisenheimer Complex scispace.com | None scispace.comnih.gov |

| Substrate Scope | Limited to electron-deficient arenes nih.gov | Includes electron-rich arenes scispace.com |

| Rate-Determining Step | Formation of Meisenheimer complex core.ac.uk | Single transition state |

The synthesis of radiolabeled compounds, particularly those containing the positron-emitting isotope fluorine-18 (B77423) (18F), is essential for positron emission tomography (PET) imaging. researchgate.netnih.gov Transition metal-mediated reactions have emerged as a powerful strategy for late-stage radiofluorination, allowing for the introduction of [18F]fluoride under mild conditions compatible with complex and sensitive molecules. nih.govsnmjournals.orgacs.org

This approach often utilizes metals such as copper, palladium, ruthenium, and nickel to facilitate the carbon-fluorine bond-forming step. nih.govsnmjournals.org These reactions can be applied to a diverse range of precursors, including diaryliodonium salts, organostannanes, and boronic acids, which are often incompatible with traditional nucleophilic fluorination methods. snmjournals.org For example, copper-mediated transformations with nucleophilic [18F]fluoride are tolerant of electron-deficient, neutral, and electron-rich arenes and can often be performed on substrates with unprotected polar functional groups. snmjournals.org

These methods have enabled the synthesis of previously inaccessible PET radiotracers and have accelerated the development and clinical translation of new molecular probes for disease diagnosis. researchgate.netnih.gov For example, the synthon ethynyl-4-[18F]fluorobenzene has been synthesized and used for the indirect radiolabeling of larger biomolecules. nih.gov

Table 3: Examples of Transition Metal-Mediated 18F-Fluorination

| Metal Mediator | Precursor Type | Key Advantages |

|---|---|---|

| Copper (Cu) | Organostannanes, Boronic Acids, Diaryliodonium Salts snmjournals.org | Mild conditions, tolerates diverse electronic properties and functional groups snmjournals.org |

| Palladium (Pd) | Aryl Triflates, Aryl Halides researchgate.net | High efficiency, broad substrate scope beilstein-journals.org |

| Ruthenium (Ru) | Arenes (via SNArH) researchgate.net | Enables substitution of hydrogen, expanding precursor availability |

| Nickel (Ni) | Dibenzothiophenium salts researchgate.net | Rapid labeling under mild conditions researchgate.net |

Mechanochemical Synthesis Approaches

Mechanochemistry represents a significant advancement in green chemistry, utilizing mechanical force—typically through grinding or milling—to initiate and sustain chemical reactions. colab.wsrcsi.science This approach often minimizes or completely eliminates the need for bulk solvents, leading to more efficient, environmentally friendly, and sometimes more selective transformations. rcsi.sciencersc.org

The application of mechanochemistry to the synthesis of organohalogen compounds has gained considerable attention. colab.wsrcsi.science By using techniques such as ball-milling, reactions can be performed in a solvent-free or nearly solvent-free environment, which is a key principle of sustainable chemistry. researchgate.net This method has been successfully applied to various halogenation reactions, including fluorination, chlorination, bromination, and iodination of organic compounds. colab.wsrcsi.science

Liquid-assisted grinding (LAG) is a related technique where vanishingly small amounts of a liquid are added to the solid reactants. rsc.org This can accelerate the reaction and, in some cases, control selectivity. For instance, the halogenation of phenols and anilines has been achieved with high chemoselectivity in minutes using N-halosuccinimides under LAG conditions. researchgate.net While a specific mechanochemical synthesis for this compound has not been detailed, the principles have been broadly applied to the synthesis of halogenated heterocyclic and aromatic compounds, demonstrating the potential of this approach for creating C-Br and C-F bonds with high efficiency and minimal environmental impact. rsc.orgosi.lv

Radiosynthetic Protocols for Isotopic Labeling

The introduction of positron-emitting radionuclides, such as fluorine-18 (¹⁸F), into complex organic molecules is a cornerstone of positron emission tomography (PET) tracer development. For compounds like this compound and its analogues, which serve as valuable synthons in medicinal chemistry, efficient and rapid radiosynthetic methods are crucial due to the short half-life of ¹⁸F (109.7 minutes). nih.gov Methodologies for incorporating ¹⁸F often involve either a direct, late-stage fluorination or an indirect, building block (or modular) approach. rsc.org

[¹⁸F]Fluorine Incorporation Strategies via Building Block Approach

The building block approach, also known as a modular build-up synthesis, is an indirect radiolabeling strategy where a small, simple molecule is first labeled with ¹⁸F. nih.govrsc.org This radioactive synthon, or "building block," is then coupled to a larger, more complex molecule in one or more subsequent reaction steps to form the final PET tracer. rsc.org This method is particularly advantageous when direct fluorination of the target molecule is challenging due to unfavorable electronic properties or the presence of sensitive functional groups. vu.nl

The synthesis of these ¹⁸F-labeled intermediates must be fast and efficient to maximize the radiochemical yield (RCY). nih.gov A common strategy involves nucleophilic aromatic substitution (SₙAr) on an activated aromatic ring. nih.gov However, for non-activated rings, alternative methods are required. The use of diaryliodonium salts has emerged as a powerful technique to introduce no-carrier-added (n.c.a.) [¹⁸F]fluoride into unactivated aromatic rings. nih.govnih.gov

Key ¹⁸F-labeled building blocks for the synthesis of complex aromatic compounds include:

[¹⁸F]Fluoroarenes: Simple [¹⁸F]fluorinated aromatic rings can be prepared and then elaborated. For instance, 4-[¹⁸F]fluorophenol has been synthesized in a two-step process from a diaryliodonium salt precursor, followed by deprotection, to serve as a versatile synthon. researchgate.net

[¹⁸F]Fluorobenzyl Halides: Synthons like 2- and 4-[¹⁸F]fluorobenzyl halides are crucial for labeling molecules via alkylation. nih.gov Their synthesis often starts with the [¹⁸F]fluoride substitution on a precursor like (N,N,N-trimethyl)aminobenzaldehyde, followed by reduction and halogenation. nih.gov

Functionalized [¹⁸F]Fluoroarenes: Building blocks containing additional functional groups allow for a wider range of coupling reactions. Examples include [¹⁸F]fluorobenzoic acid esters and [¹⁸F]azidomethyl-fluoro-arenes, which can be prepared in a single step from appropriately functionalized diaryliodonium salts. nih.govnih.gov

The following table summarizes examples of ¹⁸F-labeled building blocks and their synthesis.

| Building Block | Precursor Type | Synthesis Method | Radiochemical Yield (RCY) | Reference |

| Methyl [¹⁸F]4-fluorobenzoate | Diaryliodonium salt | Nucleophilic radiofluorination | 89% | nih.gov |

| ¹⁸F-fluorobenzenes | Diaryliodonium salt | Microfluidic nucleophilic radiofluorination | ~40% | nih.gov |

| 4-[¹⁸F]Fluorophenol | Diaryliodonium salt | Two-step: Radiofluorination and deprotection | 34-36% | researchgate.net |

| 1-(2-bromoethyl)-4-[¹⁸F]fluorobenzene | N/A | Used as a secondary labeling precursor for alkylation | 1-2% (overall for final product) | researchgate.net |

This table is interactive. Click on the headers to sort the data.

This modular approach, using pre-labeled synthons like 1-(2-bromoethyl)-4-[¹⁸F]fluorobenzene, has been successfully applied in the multi-step synthesis of complex PET ligands for imaging neuroreceptors, such as serotonin (B10506) 5-HT₂ₐ receptors. researchgate.net

One-Step Radiosynthesis of Related Bromofluoroarene Synthons

While multi-step syntheses using building blocks are powerful, direct, one-step radiosyntheses offer advantages in terms of speed and simplicity, which are critical factors in radiochemistry. youtube.com A significant advancement in this area is the use of diaryliodonium salts as precursors for the single-step synthesis of no-carrier-added (n.c.a.) functionalized [¹⁸F]fluoroarenes. nih.gov

This method involves the reaction of a diaryliodonium salt with [¹⁸F]fluoride ion. The nucleophilic attack of the [¹⁸F]fluoride typically occurs on the more electron-deficient aromatic ring of the iodonium (B1229267) salt, displacing an iodobenzene (B50100) derivative to form the desired [¹⁸F]fluoroarene. nih.govnih.gov This strategy circumvents the need for strong electron-withdrawing activating groups that are typically required for classical nucleophilic aromatic substitution (SₙAr) reactions. nih.govnih.gov

This approach has been successfully applied to generate a variety of functionalized [¹⁸F]fluoroarene synthons in a single step. nih.gov For example, the synthesis of 2-Bromo-6-[¹⁸F]fluoropyridine has been demonstrated as a valuable synthon for subsequent palladium-mediated cross-coupling reactions, highlighting the utility of preparing bromofluoroarene synthons for further molecular construction. nih.gov The efficiency of these one-step reactions can be influenced by the nature of the "dummy" aryl ring in the diaryliodonium salt precursor, the position of functional groups, and the reaction conditions. nih.gov

The table below presents data on the one-step radiosynthesis of various [¹⁸F]fluoroarene synthons using diaryliodonium salt precursors.

| [¹⁸F]Fluoroarene Synthon | Diaryliodonium Salt Precursor Functional Group | Ancillary Aryl Group | Radiochemical Yield (RCY, decay-corrected) | Reference |

| Methyl [¹⁸F]4-fluorobenzoate | p-Methoxycarbonyl | 2,4,6-Trimethoxyphenyl | 89% | nih.gov |

| [¹⁸F]4-Fluorophenyl azide | p-Azido | 4-Methoxyphenyl | 15% | nih.gov |

| [¹⁸F]4-(Azidomethyl)fluorobenzene | p-(Azidomethyl) | 2-Thienyl | ~40% | nih.gov |

| 2-Bromo-6-[¹⁸F]fluoropyridine | 2-Bromo-6-(mesityl)iodonium salt | Mesityl | High incorporation (specific yield not stated) | nih.gov |

This table is interactive. Click on the headers to sort the data.

The development of these one-step methods provides a rapid and efficient pathway to key bromofluoroarene and other functionalized fluoroarene synthons, which are instrumental in the synthesis of novel PET radiotracers. nih.govnih.gov

Mechanistic Pathways of Nucleophilic Substitution Reactions

The presence of a bromine atom on the benzylic carbon makes this compound susceptible to nucleophilic substitution reactions. cymitquimica.com These reactions can proceed through two primary mechanistic pathways: SN1 and SN2. The preferred pathway is influenced by factors such as the stability of the intermediate carbocation, the strength of the nucleophile, and the nature of the solvent.

Influence of Leaving Group and Nucleophile Characteristics

The facility of nucleophilic substitution reactions is significantly impacted by the nature of both the leaving group and the incoming nucleophile.

Leaving Group: Bromine is a good leaving group due to the relatively weak carbon-bromine bond and the stability of the resulting bromide ion. Its ability to depart facilitates both SN1 and SN2 reactions.

Nucleophile: The strength of the nucleophile is a critical determinant of the reaction mechanism.

Strong Nucleophiles: Anions such as cyanide (CN⁻), hydroxide (B78521) (OH⁻), and amines are strong nucleophiles that favor the SN2 pathway. smolecule.com

Weak Nucleophiles: Neutral molecules like water (H₂O) and alcohols are weak nucleophiles and are more likely to participate in SN1 reactions, where they attack the pre-formed carbocation. libretexts.orgpearson.com

Electrophilic Aromatic Substitution Reactivity of the Fluoroaryl Moiety

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The reactivity and regioselectivity of this substitution are governed by the electronic effects of the existing substituents: the 1-bromoethyl group and the fluorine atom.

Role of Fluorine in Directing Electrophilic Attack

The fluorine atom, a halogen, exhibits a dual electronic effect:

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bond network. This deactivates the ring towards electrophilic attack compared to benzene. masterorganicchemistry.com

Mesomeric (Resonance) Effect (+M): The lone pairs of electrons on the fluorine atom can be donated to the pi system of the benzene ring. wikipedia.org This effect increases the electron density at the ortho and para positions.

While halogens are generally considered deactivating groups, they are ortho, para-directors. libretexts.org In the case of fluorobenzene (B45895), the +M effect partially counteracts the strong -I effect, especially at the para position, making it more reactive than the ortho and meta positions. wikipedia.org In this compound, the para position is already occupied by the fluorine atom. Therefore, incoming electrophiles will be directed to the positions ortho to the fluorine atom (and meta to the 1-bromoethyl group) and ortho to the 1-bromoethyl group (and meta to the fluorine). The interplay between the activating/deactivating nature of the 1-bromoethyl group and the directing effect of the fluorine will determine the final product distribution.

Hammett Analysis and Linear Free Energy Relationships in Substituent Effects

The Hammett equation provides a quantitative means to understand the effect of substituents on the reaction rates and equilibrium constants of reactions involving benzene derivatives. wikipedia.orglibretexts.org The equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which describes the sensitivity of the reaction to substituent effects. wikipedia.org

σ (sigma) is the substituent constant, which quantifies the electronic effect (both inductive and resonance) of a substituent. libretexts.orgyoutube.com

Cross-Coupling Reactions and Mechanistic Considerations

This compound can participate in various cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The presence of the bromine atom makes it a suitable substrate for these transformations.

One important type of cross-coupling is the reaction with Grignard reagents (organomagnesium compounds). wikipedia.org For example, the reaction of an aryl halide with an aryl Grignard reagent can proceed through a single electron transfer (SET) mechanism to form biaryl compounds. nih.gov While specific studies on this compound are not detailed in the provided results, its bromo-functionalized side chain suggests potential for such reactions. Iron-catalyzed cross-coupling reactions have also been shown to be effective for coupling sp³-hybridized carbons with nucleophiles, which could be applicable to this compound for creating congested carbon centers. ambeed.com

Furthermore, nickel-catalyzed cross-electrophile coupling reactions have been utilized to couple aryl chlorides with allylic alcohols, demonstrating the versatility of transition metal catalysis in forming C(sp²)-C(sp³) bonds. rsc.org Similar strategies could potentially be adapted for this compound. The mechanism of these reactions often involves oxidative addition of the aryl halide to the low-valent metal catalyst, followed by transmetalation (in the case of Grignard reagents) or reaction with the other coupling partner, and finally reductive elimination to yield the product and regenerate the catalyst.

The formation of a Grignard reagent from this compound itself could lead to interesting reactivity. The resulting organometallic species could potentially eliminate fluoride to generate a highly reactive benzyne (B1209423) intermediate, which can then undergo reactions like Diels-Alder cycloadditions. stackexchange.com

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are highly effective for forming new carbon-carbon and carbon-heteroatom bonds, with the Suzuki-Miyaura coupling being a prominent example. While direct studies on this compound are specific, extensive research on the closely related 1-bromo-4-fluorobenzene (B142099) provides a clear framework for its expected reactivity at the C(sp²)-Br bond.

In a typical Suzuki-Miyaura reaction, a palladium(0) catalyst, often stabilized by phosphine (B1218219) ligands, reacts with the aryl bromide in a process called oxidative addition. This forms a palladium(II) intermediate. The next step, transmetalation, involves the transfer of an organic group from a boron reagent (like an arylboronic acid) to the palladium center. The final step, reductive elimination, yields the coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue.

Research on the Suzuki-Miyaura coupling of 1-bromo-4-fluorobenzene with various arylboronic acids has demonstrated high efficiency using palladium nanoparticles supported on COOH-modified graphene. ugr.esresearchgate.net These heterogeneous systems offer the advantage of being reusable, aligning with the principles of green chemistry. ugr.es For instance, the coupling with 4-fluorophenylboronic acid shows good conversion rates, highlighting the catalyst's versatility. ugr.esresearchgate.net The general mechanism for such reactions involves a dual pathway where transmetalation can proceed through a neutral 8-Si-4 intermediate or be activated by an anionic hypervalent 10-Si-5 siliconate intermediate, depending on the specific silanolate reagents used. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Base | Yield | Reference |

| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | H₂O/EtOH | Na₂CO₃ | >98% | ugr.esresearchgate.net |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | H₂O/EtOH | Na₂CO₃ | 92% | ugr.esresearchgate.net |

| 1-Bromo-4-fluorobenzene | 4-Vinylphenylboronic acid | G-COOH-Pd-10 | H₂O/EtOH | Na₂CO₃ | >98% | ugr.esresearchgate.net |

| o-Chloromethyl bromobenzene | Arylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Toluene | K₃PO₄·H₂O | ~80-97% | nih.gov |

Table 1: Examples of Palladium-Catalyzed Coupling Reactions with similar aryl bromides. Yields are illustrative of the high efficiency of these systems.

Nickel-Catalyzed Cross-Electrophile Coupling

Nickel catalysis provides a powerful and economical alternative to palladium for cross-coupling reactions, particularly for cross-electrophile couplings that unite two different electrophiles, such as an aryl bromide and an alkyl bromide. nih.gov This method is highly valuable for forming C(sp²)–C(sp³) bonds. rsc.org

In this type of reaction, a low-valent nickel catalyst, typically Ni(0), is generated in situ by reducing a nickel(II) salt (e.g., NiBr₂) with a stoichiometric reductant like manganese or zinc metal. nih.govchemrxiv.org The catalytic cycle is thought to involve the sequential oxidative addition of the two different electrophiles to the nickel center. For a compound like this compound, this presents an interesting case for selectivity between the aryl C-Br and alkyl C-Br bonds. Generally, aryl bromides are more reactive towards oxidative addition than primary alkyl bromides.

The development of specialized ligands, such as spiro-bidentate-pyox ligands, has enabled efficient coupling of aryl bromides with both primary and secondary alkyl bromides. nih.govrsc.org These reactions tolerate a wide range of functional groups, making them synthetically robust. nih.gov Mechanistic studies suggest that the reaction may proceed through the formation of radical intermediates, with the choice of sulfone structure having a strong influence on the activation mechanism. chemrxiv.org

Radical Reaction Pathways and Intermediates

Beyond metal-catalyzed pathways, this compound can engage in reactions through radical intermediates, primarily initiated by the cleavage of the carbon-bromine bond.

Homolytic Cleavage of C-Br Bonds

A covalent bond can break in two ways: heterolytically, where one atom takes both electrons, or homolytically, where each atom retains one electron. youtube.com Homolytic cleavage results in the formation of two radicals. youtube.comlibretexts.org The energy required for this process is known as the Bond Dissociation Energy (BDE). libretexts.org

For this compound, the C(sp³)–Br bond on the ethyl side chain is particularly susceptible to homolytic cleavage, especially when initiated by heat or UV light. This cleavage would generate a secondary benzylic-type radical and a bromine radical.

CH₃–CH(Br)–Ar → CH₃–ĊH–Ar + Br•

The stability of the resulting carbon radical is a key factor influencing the BDE. Benzylic radicals are stabilized by resonance, which delocalizes the unpaired electron over the aromatic ring. This stabilization lowers the energy required to break the C-Br bond compared to a simple alkyl bromide.

| Bond | Bond Dissociation Energy (kcal/mol) |

| CH₃–H | 105 |

| CH₃CH₂–H | 101 |

| (CH₃)₂CH–H | 98.5 |

| C₆H₅CH₂–H | 89.7 |

| CH₃–Br | 71 |

| C₂H₅–Br | 69 |

Table 2: Representative Bond Dissociation Energies (BDEs). The lower BDE for the benzylic C-H bond illustrates the stability of the resulting radical, a principle that applies to the C-Br bond in this compound.

Photodissociation Dynamics and Fragment Formation

Photodissociation occurs when a molecule absorbs a photon of sufficient energy to break a chemical bond. dtic.mil Studies on similar molecules like fluorobenzene and various bromoalkanes provide insight into the likely fragmentation pathways for this compound. nih.govkaist.ac.kr

Upon irradiation with UV light, the primary photochemical event is expected to be the cleavage of the weakest bond, which is the C-Br bond. kaist.ac.kr This process can occur on the ground electronic state following internal conversion from an initially excited state. nih.gov

Experiments using multimass ion imaging on related molecules have shown that following photoexcitation, the molecule rapidly dissociates. nih.gov The resulting fragments possess significant translational energy. For 1,2-bromochloroethane, photodissociation near 234 nm leads to both Br and spin-orbit excited Br* atoms, indicating that multiple potential energy surfaces are involved in the dissociation dynamics. kaist.ac.kr For this compound, the primary fragments would be the 1-(4-fluorophenyl)ethyl radical and a bromine atom. Further fragmentation of the radical is also possible depending on the energy of the incident photons.

Computational Chemistry in Mechanistic Investigations

Computational chemistry offers powerful tools to explore reaction mechanisms, complementing experimental findings by providing detailed information about transient species and energy landscapes that are difficult to observe directly.

Transition State Theory and Energy Surface Mapping

Transition State Theory (TST) is a fundamental concept used to understand and calculate the rates of chemical reactions. acmm.nlfossee.in It postulates that for a reaction to occur, reactants must pass through a specific high-energy configuration known as the transition state, which represents a saddle point on the potential energy surface (PES). ucsb.edulibretexts.org A PES is a multidimensional map that describes the potential energy of a system as a function of the positions of its constituent atoms. libretexts.org

For the reactions involving this compound, computational methods like Density Functional Theory (DFT) can be used to map the PES. acmm.nl This allows for the identification of reactants, products, intermediates, and the transition states that connect them. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor controlling the reaction rate. fossee.in

For instance, in a palladium-catalyzed coupling reaction, computational models can elucidate the geometry and energy of the oxidative addition transition state, helping to explain the selectivity and reactivity observed experimentally. nih.gov Similarly, for radical reactions, mapping the PES for C-Br bond cleavage can provide a calculated BDE that can be compared with experimental values. aps.org These theoretical models help rationalize complex reaction dynamics, such as why certain pathways are preferred over others and how catalysts and ligands influence the energy barriers. ucsb.eduaps.org

Quantum Chemical Modeling of Reaction Pathways

Quantum chemical modeling is a fundamental approach to understanding the intricate details of reaction pathways. By solving the Schrödinger equation for the reacting system, it is possible to map out the potential energy surface, identify transition states, and calculate activation energies, providing a quantitative picture of reaction kinetics and thermodynamics. For a compound like this compound, these methods can elucidate the mechanisms of its reactions, such as nucleophilic substitution (SN2).

Research Findings:

Computational studies on similar benzylic halides have provided significant insights into the factors governing their reactivity. For instance, the "benzylic effect," the enhanced reactivity of benzylic substrates in SN2 reactions, has been a subject of detailed quantum chemical investigation. comporgchem.com Early explanations centered on the delocalization of negative charge into the phenyl ring in the transition state. However, more recent high-level computations have challenged this view.

A detailed analysis of a series of SN2 identity exchange reactions (R–CH₂X + X⁻) using advanced ab initio methods has shown that the electrostatic interactions between the attacking halide and the reaction center are a primary driver of the rate acceleration observed in benzylic systems. uga.edu The aromatic ring, in this revised view, acts to increase the positive electrostatic potential at the benzylic carbon, making it more susceptible to nucleophilic attack. comporgchem.com

While specific quantum chemical modeling data for the reactions of this compound are not extensively available in the surveyed literature, we can infer its likely reactivity based on studies of related systems. The fluorine atom at the para position is an electron-withdrawing group, which would further enhance the positive electrostatic potential at the benzylic carbon, likely increasing its reactivity towards nucleophiles compared to unsubstituted (1-bromoethyl)benzene.

To illustrate the type of data generated in such studies, the following table presents calculated activation barriers for the SN2 identity exchange reaction of fluoride with a series of para-substituted benzyl (B1604629) fluorides.

| Para-Substituent (Y) in Y-C₆H₄CH₂F | Hammett Constant (σp) | Calculated Activation Barrier (kcal/mol) | Electrostatic Potential at Benzylic Carbon (V) |

|---|---|---|---|

| NO₂ | 0.78 | 10.5 | 0.35 |

| CN | 0.66 | 11.2 | 0.33 |

| Cl | 0.23 | 12.8 | 0.30 |

| F | 0.06 | 13.1 | 0.29 |

| H | 0.00 | 13.5 | 0.28 |

| CH₃ | -0.17 | 14.1 | 0.26 |

This table presents illustrative data for SN2 reactions of para-substituted benzyl fluorides to demonstrate the outputs of quantum chemical modeling. Data is conceptually based on findings reported in computational organic chemistry literature. comporgchem.com

Instanton Theory for Tunneling Effects in Reactions

In some chemical reactions, particularly those involving the transfer of light particles like protons or hydrogen atoms, a quantum mechanical phenomenon known as tunneling can play a significant role. Tunneling allows a particle to pass through a potential energy barrier even if it does not have sufficient classical energy to overcome it. Instanton theory is a powerful semiclassical approach used to calculate tunneling rates in chemical reactions. nsf.gov

An "instanton" represents the most probable tunneling pathway on the inverted potential energy surface. By locating this pathway, it is possible to compute the tunneling contribution to the reaction rate constant. acs.orgsemanticscholar.org This is particularly important at low temperatures, where tunneling can become the dominant reaction mechanism. mdpi.com

Research Findings:

While specific applications of instanton theory to the reactions of this compound are not documented in the reviewed literature, the principles of this theory are broadly applicable to reactions it might undergo. For instance, in elimination reactions that could compete with substitution, the transfer of a proton would be susceptible to tunneling effects.

Studies on other systems have demonstrated the importance of tunneling. For example, in the oxidation of ethylbenzene, large kinetic isotope effects have been observed, which are attributed to significant hydrogen atom tunneling. comporgchem.com Similarly, for some SN2 reactions with substantial barriers, tunneling of heavier atoms like carbon has been predicted to be significant, even at room temperature. mdpi.com

The following table provides a conceptual illustration of how instanton theory calculations could quantify the effect of tunneling on a model reaction, showing the calculated rate constants with and without the inclusion of tunneling effects at different temperatures.

| Temperature (K) | Classical Rate Constant (s⁻¹) | Instanton Rate Constant (with Tunneling) (s⁻¹) | Tunneling Enhancement Factor (k_instanton / k_classical) |

|---|---|---|---|

| 300 | 1.2 x 10⁻⁵ | 5.8 x 10⁻⁵ | 4.8 |

| 250 | 3.5 x 10⁻⁷ | 4.2 x 10⁻⁶ | 12.0 |

| 200 | 1.1 x 10⁻⁹ | 8.8 x 10⁻⁸ | 80.0 |

| 150 | 3.0 x 10⁻¹³ | 6.0 x 10⁻¹¹ | 200.0 |

This table provides illustrative data for a model reaction to demonstrate the outputs of instanton theory calculations. The values are conceptual and designed to show the increasing importance of quantum tunneling at lower temperatures.

Control of Configuration in Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds at the benzylic stereocenter of this compound with control over the absolute configuration is a key goal in asymmetric synthesis. This can be achieved through various methods, including asymmetric alkylation and stereoselective cross-coupling reactions.

Asymmetric alkylation involves the reaction of a nucleophile with an electrophile, where the stereochemistry is controlled by a chiral catalyst or auxiliary. In the context of this compound, it acts as the electrophile.

Phase-transfer catalysis (PTC) is a powerful technique for the asymmetric alkylation of nucleophiles. For example, the α-alkylation of α-alkyl-tert-butyl malonates using benzylic halides can be performed with high enantioselectivity using a binaphthyl-modified chiral quaternary ammonium (B1175870) salt as the phase-transfer catalyst. nih.gov This method has proven effective for a range of benzylic halides, affording α,α-dialkylmalonates with high yields and enantiomeric excesses. nih.gov

Another strategy involves the use of chiral imide enolates. The alkylation of chiral oxazolidinone-derived enolates with benzylic halides proceeds with a high degree of stereocontrol. york.ac.uk The chiral auxiliary on the oxazolidinone directs the alkylating agent to one face of the enolate, leading to a specific diastereomer of the product. york.ac.uk The stereoselectivity is influenced by the structure of the electrophile, with more sterically demanding halides often providing higher selectivity. york.ac.uk

The following table summarizes representative results for the asymmetric alkylation of malonates with benzylic halides under phase-transfer conditions.

Table 1: Enantioselective Phase-Transfer Catalyzed Alkylation of Malonates with Benzylic Halides

| Entry | Benzylic Halide | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | Benzyl bromide | 95 | 95 |

| 2 | 4-Methylbenzyl bromide | 99 | 94 |

| 3 | 4-Methoxybenzyl bromide | 99 | 91 |

| 4 | 4-Chlorobenzyl bromide | 92 | 98 |

Data adapted from a study on the α-alkylation of diphenylmethyl-tert-butyl α-methylmalonates. nih.gov

While not a direct reaction of this compound, the stereoselective hydroboration of its precursor, 4-fluorostyrene, followed by further transformations, is a highly relevant pathway for accessing chiral derivatives. The hydroboration of styrenes can be catalyzed by copper or rhodium complexes bearing chiral ligands to yield enantioenriched organoboranes.

The resulting chiral organoborane can then undergo various transformations, including transmetalation to other metals for subsequent cross-coupling reactions, effectively transferring the newly created stereocenter to a variety of molecular scaffolds.

The table below shows results for the rhodium-catalyzed asymmetric hydroboration of p-fluorostyrene, demonstrating the high levels of enantioselectivity achievable.

Table 2: Rhodium-Catalyzed Asymmetric Hydroboration of p-Fluorostyrene

| Entry | Catalyst System | Conversion (%) | Regioselectivity (branched:linear) | ee (%) |

|---|---|---|---|---|

| 1 | [Rh(cod)2]BF4 / (R,R)-Et-DuPhos | >99 | >99:1 | 96 |

| 2 | [Rh(cod)2]BF4 / (R,R)-Me-DuPhos | >99 | >99:1 | 95 |

Data is illustrative of typical results for asymmetric hydroboration of styrenes.

Conformational Analysis and its Impact on Stereochemical Outcomes

The conformational preferences of this compound can significantly influence its reactivity and the stereochemical outcome of its reactions. The rotation around the single bonds, particularly the C(aryl)-C(alkyl) and C(alkyl)-C(bromo) bonds, determines the spatial arrangement of the substituents, which in turn affects the accessibility of the reacting center to incoming nucleophiles or catalysts.

For this compound, the presence of the methyl group and the bromine atom on the same carbon introduces additional steric bulk. The conformational equilibrium will be influenced by steric repulsion between these groups and the aromatic ring, as well as by potential weak hydrogen bonding or other electronic interactions. The preferred conformation will position the bulky groups to minimize steric strain, which will in turn expose certain trajectories for nucleophilic attack.

In a stereoselective reaction, the chiral catalyst or auxiliary will interact differently with the various conformers. The transition state with the lowest energy will be favored, and this is often one where the steric interactions are minimized and favorable electronic interactions are maximized. Therefore, understanding the conformational landscape of this compound is crucial for rationalizing and predicting the stereochemical outcomes of its reactions. For instance, in a diastereoselective reaction with a chiral nucleophile, the facial selectivity will depend on how the nucleophile can best approach the electrophilic carbon without encountering significant steric hindrance from the substituents in their preferred conformational arrangement.

Steric and Electronic Factors Governing Preferred Conformations

The three-dimensional structure of this compound is not static. Rotation around the single bonds allows the molecule to adopt various conformations, each with a distinct energy level. The stability of these conformers is dictated by a delicate interplay of steric and electronic effects.

Steric Factors: The spatial arrangement and size of the atoms and groups within the molecule are primary determinants of conformational stability. The bulky bromine atom and the phenyl group exert significant steric hindrance, influencing the rotation around the C-C bond of the ethyl sidechain. To minimize these repulsive forces, the molecule will preferentially adopt staggered conformations where these large groups are positioned as far apart as possible.

Electronic Factors: The distribution of electrons within the molecule also plays a crucial role. The electronegative fluorine and bromine atoms create polar bonds, resulting in dipole moments. The preferred conformation will be one that minimizes the electrostatic repulsion between these dipoles. Furthermore, stabilizing electronic interactions, such as hyperconjugation between the C-H bonds of the methyl group and the antibonding orbital of the C-Br bond, can favor certain geometries. The electron-withdrawing nature of the fluorine atom on the phenyl ring can also subtly influence the electronic environment of the side chain.

A comprehensive understanding of the conformational landscape would necessitate computational studies to map the potential energy surface and identify the most stable conformers.

Table 1: Key Factors Influencing the Conformational Preferences of this compound

| Factor | Description | Expected Influence on Conformation |

| Steric Hindrance | Repulsive forces between the bulky bromine atom and the 4-fluorophenyl group. | Favors conformations where these groups are anti-periplanar. |

| Torsional Strain | Resistance to bond rotation due to eclipsing interactions between substituents on adjacent carbons. | Staggered conformations are energetically favored over eclipsed conformations. |

| Dipole-Dipole Interactions | Electrostatic interactions between the polar C-F and C-Br bonds. | The molecule will orient to minimize these repulsive interactions. |

| Hyperconjugation | Delocalization of electrons from a filled bonding orbital to an adjacent empty antibonding orbital. | Can provide additional stability to specific staggered conformations. |

Retention and Inversion of Configuration During Substitution Processes

The chiral center in this compound is the focal point for nucleophilic substitution reactions. The stereochemical outcome of these reactions—whether the original configuration is retained, inverted, or a mix of both (racemized)—is intrinsically linked to the reaction mechanism.

Inversion of Configuration via the SN2 Mechanism

When this compound is subjected to a reaction with a strong nucleophile in a polar aprotic solvent, the SN2 (bimolecular nucleophilic substitution) mechanism is typically favored. libretexts.orgmasterorganicchemistry.com This mechanism is a one-step process where the nucleophile attacks the carbon atom from the side opposite to the leaving group (the bromine atom). medium.com This "backside attack" forces the other three groups on the carbon to flip, much like an umbrella turning inside out in a strong wind, resulting in a complete inversion of the stereochemical configuration. libretexts.org For instance, if the starting material is the (R)-enantiomer, the SN2 reaction will yield the (S)-enantiomer. libretexts.org

Racemization through the SN1 Mechanism

Conversely, in the presence of a weak nucleophile and a polar protic solvent, the SN1 (unimolecular nucleophilic substitution) mechanism is more probable. masterorganicchemistry.comlibretexts.org This is a two-step process that begins with the departure of the leaving group to form a planar, achiral carbocation intermediate. libretexts.org The nucleophile can then attack this flat intermediate from either face with nearly equal likelihood. uky.edu

Retention of Configuration: Attack from the same side as the departing bromide ion.

Inversion of Configuration: Attack from the opposite side.

Ideally, this leads to a 50:50 mixture of the two enantiomers, a racemic mixture, meaning the product is optically inactive. uky.edu In practice, a slight preference for the inversion product is often observed, as the departing leaving group can momentarily hinder the front face of the carbocation. libretexts.org

Table 2: Predicted Stereochemical Outcomes for Nucleophilic Substitution Reactions of this compound

| Reaction Type | Nucleophile Strength | Solvent Type | Predominant Mechanism | Expected Stereochemical Outcome |

| S | Strong | Polar Aprotic | Bimolecular (S | Inversion of configuration. libretexts.org |

| S | Weak | Polar Protic | Unimolecular (S | Racemization (mixture of retention and inversion). masterorganicchemistry.comuky.edu |

Advanced Spectroscopic and Computational Investigations

Vibrational Spectroscopy for Structural and Dynamic Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and determining the molecular structure of 1-(1-Bromoethyl)-4-fluorobenzene. Theoretical calculations using Density Functional Theory (DFT) complement the experimental data, allowing for precise assignment of the observed vibrational bands. nih.govniscpr.res.in

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the various vibrational modes of the molecule. The C-H stretching vibrations of the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net The strong C-F stretching vibration is a prominent feature, usually appearing in the 1300-1000 cm⁻¹ range. niscpr.res.in Vibrations involving the bromoethyl group, such as C-H stretching and bending, as well as the C-Br stretching, also give rise to distinct bands in the spectrum. Computational simulations, often employing methods like B3LYP with a 6-311++G(d,p) basis set, are used to calculate the theoretical vibrational frequencies, which are then scaled to provide a close match with the experimental data. nih.govniscpr.res.in

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference Compound(s) |

| Aromatic C-H Stretch | 3100 - 3000 | 1-bromo-4-chlorobenzene researchgate.net |

| C-F Stretch | 1299 | 1-(chloromethyl)-4-fluorobenzene niscpr.res.in |

| C-C Ring Stretch | 1599 - 1233 | 1-(chloromethyl)-4-fluorobenzene niscpr.res.in |

| C-F In-plane Bend | 352 | 1-(chloromethyl)-4-fluorobenzene niscpr.res.in |

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing the FTIR data, the FT-Raman spectrum provides information on the non-polar bonds and symmetric vibrations within the this compound molecule. Aromatic C-H stretching vibrations are also visible in the Raman spectrum, typically between 3122 and 2961 cm⁻¹. niscpr.res.in The symmetric stretching of the benzene (B151609) ring often produces a strong band. The vibrations of the bromoethyl substituent are also detectable. The combination of both FTIR and FT-Raman data allows for a more complete assignment of the fundamental vibrational modes of the molecule. nih.govniscpr.res.in

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference Compound(s) |

| Aromatic C-H Stretch | 3122 - 2961 | 1-(chloromethyl)-4-fluorobenzene niscpr.res.in |

| C-F Stretch | 1294 | 1-(chloromethyl)-4-fluorobenzene niscpr.res.in |

| C-C Ring Stretch | 1594 - 1233 | 1-(chloromethyl)-4-fluorobenzene niscpr.res.in |

Normal Mode Analysis and Potential Energy Distribution (PED)

To definitively assign each vibrational band, a Normal Mode Analysis is performed. pdynamo.org This computational technique models the molecule's vibrations and breaks down each normal mode into contributions from various internal coordinates (e.g., bond stretching, angle bending). This breakdown is known as the Potential Energy Distribution (PED). niscpr.res.in For instance, a PED analysis can confirm that a band at a specific frequency is primarily due to C-F stretching, with minor contributions from C-C stretching or C-C-H bending. niscpr.res.in This detailed analysis is crucial for accurately interpreting the vibrational spectra and understanding the intramolecular dynamics. niscpr.res.inpdynamo.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Probes

NMR spectroscopy is an indispensable tool for probing the electronic structure and connectivity of atoms in this compound. It provides insights into the chemical environment of the hydrogen and carbon nuclei, which is essential for identifying reactive sites and studying reaction mechanisms.

The ¹H and ¹³C NMR spectra of this compound provide a distinct fingerprint of the molecule. In the ¹H NMR spectrum, the protons on the aromatic ring appear as a complex multiplet due to fluorine-hydrogen coupling. The methine (CH) and methyl (CH₃) protons of the bromoethyl group give rise to a quartet and a doublet, respectively, with chemical shifts influenced by the adjacent bromine atom.

In the ¹³C NMR spectrum, the carbon atoms of the benzene ring show distinct resonances. The carbon atom bonded to the fluorine atom (C-F) exhibits a large chemical shift and a characteristic splitting pattern due to carbon-fluorine coupling. The carbon of the methine group (CH-Br) is significantly downfield due to the deshielding effect of the bromine atom. This detailed chemical shift information helps to confirm the structure of the molecule and can indicate sites susceptible to nucleophilic attack, such as the carbon attached to the bromine. sustech.edu.cn

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-F | ~162 (doublet) |

| C-Br | ~45 |

| Aromatic C | 115-135 |

| CH₃ | ~25 |

Elucidation of Intermediates and Reaction Progress

NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions involving this compound. By taking spectra at different time intervals, the disappearance of reactant signals and the appearance of product signals can be tracked, allowing for the determination of reaction kinetics.

Furthermore, in reactions that proceed through intermediate species, such as nucleophilic substitution reactions, NMR can sometimes be used to detect these transient intermediates. For example, in an Sₙ1 reaction, the formation of a carbocation intermediate could potentially be observed by the significant downfield shift of the corresponding carbon signal in the ¹³C NMR spectrum. The ability to observe these intermediates provides direct evidence for the proposed reaction mechanism.

Electronic Structure and Molecular Orbital Theory Applications

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

Computational analysis of this compound, particularly through methods like Density Functional Theory (DFT), provides significant insights into its electronic properties by examining its frontier molecular orbitals: the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and the gap between them are fundamental in determining the molecule's chemical reactivity and kinetic stability. irjweb.comscience.gov

The HOMO is the outermost orbital containing electrons and represents the ability to donate an electron, while the LUMO is the innermost orbital without electrons and signifies the ability to accept an electron. irjweb.com For this compound, the HOMO is primarily localized on the fluorophenyl ring, making this region susceptible to electrophilic attack. In contrast, the LUMO is concentrated along the C-Br bond of the bromoethyl substituent.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A large gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For similar aromatic compounds, a smaller HOMO-LUMO gap is associated with higher charge transfer capacity. researchgate.net Theoretical calculations for related bromo- and fluoro-substituted aromatic compounds help in understanding these properties. irjweb.comresearchgate.net The analysis of frontier orbitals is a key aspect of understanding the electronic transitions and reactivity of such molecules. science.gov

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital; primarily located on the fluorophenyl ring. | Indicates the region most likely to donate electrons in a reaction (nucleophilic character). |

| LUMO | Lowest Unoccupied Molecular Orbital; concentrated along the C-Br bond. | Indicates the region most likely to accept electrons in a reaction (electrophilic character). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap suggests greater molecular stability and lower reactivity. irjweb.com |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates complex wave functions into a more intuitive Lewis-like structure of bonds and lone pairs. uni-muenchen.deresearchgate.netnumberanalytics.com This technique is valuable for understanding delocalization of electron density and hyperconjugative interactions within a molecule. researchgate.netcwejournal.org

In this compound, NBO analysis reveals significant intramolecular interactions that influence its stability and reactivity. Key interactions include the delocalization of electron density from the lone pairs of the highly electronegative fluorine and bromine atoms into the antibonding orbitals (π) of the benzene ring and the sigma antibonding orbitals (σ) of the bromoethyl group. cwejournal.org

Molecular Electrostatic Potential (MEP) Maps for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule, making them a powerful tool for predicting sites of electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP is calculated based on the molecule's electron density and indicates the force exerted on a positive test charge. uni-muenchen.de

For 1-(1-bromeothyl)-4-fluorobenzene, the MEP map displays distinct regions of negative and positive potential.

Negative Regions (Red/Yellow): These areas, concentrated around the electronegative fluorine and bromine atoms, indicate electron-rich sites. researchgate.net These are the most probable locations for an electrophilic attack. mdpi.com

Positive Regions (Blue): These areas are found around the hydrogen atoms of both the phenyl ring and the ethyl group, signifying electron-poor regions. researchgate.net These sites are susceptible to nucleophilic attack. mdpi.com

Neutral Regions (Green): These parts of the map, often around the phenyl ring, represent areas with near-zero potential. researchgate.net

By identifying these electron-rich and electron-deficient zones, MEP analysis offers a clear and predictive guide to the chemical reactivity of this compound, complementing the insights from HOMO-LUMO and NBO analyses. mdpi.comma.edulibretexts.org

Photoelectron Spectroscopy and Ionization Studies

Valence Electronic Structure Probing

Photoelectron spectroscopy (PES) is an experimental technique used to determine the binding energies of electrons in molecules, thereby probing their valence electronic structure. oregonstate.eduaip.orgarxiv.org When applied to halogenated aromatic compounds like this compound, PES provides valuable data on the energies of the molecular orbitals. oregonstate.eduroyalsocietypublishing.org

In a typical He(I) photoelectron spectrum of a substituted benzene, the bands at lower ionization energies are assigned to the π orbitals of the aromatic ring. ebi.ac.uk For this compound, the highest occupied molecular orbitals (HOMO and HOMO-1) are expected to be associated with the π system of the fluorophenyl ring. aps.org

At higher ionization energies, bands corresponding to the ionization from σ orbitals and the lone pair electrons of the halogen atoms (fluorine and bromine) are observed. aps.org The experimental ionization energies can be compared with theoretical values from computational methods, such as Density Functional Theory, to achieve a detailed assignment of the molecule's electronic structure. ebi.ac.uk This combined experimental and theoretical approach provides a robust understanding of the electronic makeup of the molecule.

Dissociation Pathways under Photoexcitation

The study of dissociation pathways under photoexcitation reveals how a molecule breaks apart after absorbing light energy. utupub.fi For halogenated aromatic molecules like this compound, a common dissociation channel upon UV photoexcitation is the cleavage of the carbon-halogen bond. bohrium.comacs.org

In related bromofluorobenzenes, photodissociation at 266 nm has been shown to predominantly lead to the cleavage of the C-Br bond, forming a radical and a bromine atom. ebi.ac.uk This process is often investigated using techniques like velocity map imaging, which can determine the kinetic energy and angular distribution of the photofragments. ebi.ac.uk

The dissociation of halobenzenes can be triggered by the attachment of excess electrons to the π* orbitals, which are then transferred to dissociative σ* orbitals. aps.org The kinetic energy release during dissociation provides information about the energy partitioning and the shape of the excited state potential energy surface. The process is typically very fast, occurring on a sub-picosecond timescale. ebi.ac.uk These studies are crucial for understanding the photostability and fundamental bond-breaking mechanisms in such compounds. acs.orgscispace.com

X-ray Crystallography for Absolute Stereochemistry Determination

A comprehensive review of published scientific literature and crystallographic databases reveals no specific studies detailing the single-crystal X-ray diffraction analysis of this compound. Consequently, experimentally determined data regarding its crystal system, space group, unit cell dimensions, and the definitive assignment of its absolute stereochemistry through techniques like anomalous dispersion are not available in the public domain.

While X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid and for unambiguously assigning the absolute configuration of chiral centers, such an analysis has not been reported for this specific compound. The determination of absolute stereochemistry for a chiral molecule like this compound, which exists as (R) and (S) enantiomers, would typically involve the crystallization of a single enantiomer. The subsequent diffraction experiment, often utilizing copper (Cu-Kα) radiation to enhance the anomalous scattering effect of the bromine atom, would allow for the determination of the Flack parameter. A Flack parameter value close to zero for a given enantiomer would confirm its absolute configuration.

Although data for the target compound is unavailable, studies on structurally related halogenated aromatic compounds demonstrate the utility of this technique. For instance, X-ray crystallographic analysis is frequently employed to elucidate the precise bond lengths, bond angles, and conformational properties of similar molecules. However, due to the strict focus of this article, details of these related structures cannot be presented.

The absence of crystallographic data for this compound indicates a gap in the scientific literature and presents an opportunity for future research to fully characterize the solid-state structure of this compound.

Role As a Versatile Synthetic Intermediate and Building Block

Precursor in Complex Organic Synthesis

The utility of 1-(1-Bromoethyl)-4-fluorobenzene is most evident in its role as a precursor in the assembly of intricate organic molecules, including pharmaceuticals, agrochemicals, and materials. ontosight.ai Its structure allows for its seamless integration into multi-step synthetic pathways to introduce the 1-(4-fluorophenyl)ethyl fragment.

Fluorinated building blocks are critical in the development of modern pharmaceuticals and agrochemicals. The presence of fluorine can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. This compound serves as an important intermediate for introducing the fluorinated phenyl-ethyl moiety into larger, more complex structures.

While specific multi-step syntheses detailing the use of this compound are often proprietary or embedded within broader patent literature, its structural analogs are frequently cited in the synthesis of bioactive compounds. For instance, related fluorinated aryl halides and benzyl (B1604629) bromides are key intermediates in the multi-step synthesis of neuroleptics and other central nervous system agents. researchgate.netevitachem.com The synthesis of radiolabeled Positron Emission Tomography (PET) agents also relies on multi-step sequences involving fluorinated precursors to build up the final complex molecule. researchgate.net The typical role of this compound in such a sequence would be to react with a nucleophilic site on a core scaffold, attaching the 1-(4-fluorophenyl)ethyl group in a key bond-forming step.

The compound is a valuable precursor for synthesizing a wide array of functionalized aromatic and heterocyclic systems, which are core structures in many biologically active molecules. mdpi.comutrgv.edu

Functionalized Aromatics: Through its conversion to an organometallic reagent (e.g., a Grignard reagent), the 1-(4-fluorophenyl)ethyl group can be coupled with various electrophiles. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions, allow for the formation of new carbon-carbon bonds, linking the fluorinated scaffold to other aryl or vinyl groups to create complex biaryl systems or substituted styrenes. wikipedia.orgsigmaaldrich.com

Heterocyclic Systems: Heterocycles are ubiquitous in drug discovery. This compound can be used to alkylate nitrogen, oxygen, or sulfur nucleophiles, which is a common strategy for building or functionalizing heterocyclic rings. For example, reaction with an amine can be a key step in the synthesis of nitrogen-containing heterocycles. libretexts.org Palladium-catalyzed methods like the Buchwald-Hartwig amination, which couples aryl halides with amines, can be adapted for benzylic halides to construct C-N bonds, leading to the formation of functionalized indoles, piperazines, or other important heterocyclic frameworks. libretexts.orgclockss.org

Utilization in Diverse Chemical Transformations

The reactivity of this compound is dominated by the benzylic bromide, which can act as an electrophile or be converted into a nucleophile, highlighting its synthetic versatility.

The primary role of this compound is as an electrophilic alkylating agent. The carbon atom attached to the bromine is electrophilic and susceptible to attack by a wide range of nucleophiles in SN2 reactions. The bromine atom functions as an effective leaving group. This reactivity allows for the direct introduction of the 1-(4-fluorophenyl)ethyl group onto various substrates. For example, a similar compound, (1-bromoethyl)benzene, undergoes nucleophilic fluorination when treated with a fluoride (B91410) source. rsc.org

| Nucleophile (Nu-H) | Product Structure | Product Class |

|---|---|---|

| Amine (R₂NH) |  | Substituted Amine |

| Alcohol (ROH) |  | Ether |

| Thiol (RSH) |  | Thioether |

| Carboxylate (RCOO⁻) |  | Ester |

Treatment of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), leads to the formation of the corresponding Grignard reagent, [1-(4-fluorophenyl)ethyl]magnesium bromide. adichemistry.com This transformation inverts the polarity of the benzylic carbon from electrophilic to nucleophilic (a concept known as umpolung), opening up a different set of synthetic possibilities. adichemistry.com The formation of Grignard reagents from aryl and alkyl halides is a fundamental transformation in organic synthesis. wikipedia.orgchegg.com

However, the preparation of benzylic Grignard reagents can be challenging due to the high reactivity of the starting material, which can lead to undesired Wurtz-type homocoupling side products. The use of highly activated magnesium (Rieke magnesium) and controlled reaction conditions are often necessary to obtain the Grignard reagent in high yield. adichemistry.com

| Reactant | Reagents | Product | Key Considerations |

|---|---|---|---|

| Mg, Anhydrous Ether (e.g., THF) |  | Reaction must be conducted under strictly anhydrous conditions. Potential for Wurtz coupling to form a dimer. |

Once formed, this Grignard reagent is a potent nucleophile and a strong base. It readily reacts with various electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. masterorganicchemistry.com

Strategies for Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to rapidly generate collections of structurally diverse small molecules for biological screening. rsc.orgcam.ac.uk The goal of DOS is to explore chemical space broadly to identify novel molecular scaffolds with interesting biological activities. rsc.orgresearchgate.net

This compound is an excellent starting point for DOS due to its dual reactivity. A single precursor can be funneled into two distinct synthetic pathways based on whether it is used as an electrophile or converted into a nucleophile. This divergent approach allows for the efficient creation of two different sub-libraries of compounds from one common intermediate.

Electrophilic Pathway: The compound can be reacted with a library of diverse nucleophiles (e.g., various amines, phenols, thiols) to generate a library of ethers, thioethers, and secondary/tertiary amines.

Nucleophilic Pathway: Conversion to the Grignard reagent followed by reaction with a library of diverse electrophiles (e.g., various aldehydes, ketones, epoxides) generates a library of secondary and tertiary alcohols.

This two-pronged strategy, illustrated below, exemplifies the core principles of DOS, where complexity and diversity are built from a simple, versatile starting material.

Scaffold Construction via Strategic Functionalization

The ability to introduce the 1-(4-fluorophenyl)ethyl group into various molecular backbones is a key strategy in medicinal chemistry for developing new therapeutic agents. nih.govnih.gov The fluorine atom can enhance metabolic stability and binding affinity by altering the electronic properties of the molecule. innospk.com

One notable application is in the synthesis of γ-secretase modulators, which are of interest in the treatment of Alzheimer's disease. In the creation of a potent pyrazolopyridine series of these modulators, this compound was used to alkylate a pyrazole (B372694) nitrogen. nih.gov This step was crucial for installing the desired (S)-(1-(4-fluorophenyl)ethyl) group, which was found to be three times more potent than its (R)-enantiomer. nih.gov The strategic introduction of this specific fragment led to a series of compounds with significant biological activity.

Table 1: Synthesis of Pyrazolopyridine γ-Secretase Modulators

| Precursor | Reagent | Product | Significance |

|---|---|---|---|

| Pyrazole derivative (23) | This compound | N-alkylated pyrazole (24) | Introduction of the key 1-(4-fluorophenyl)ethyl pharmacophore. nih.gov |

| (S)-enantiomer (4) | - | - | 3-fold more potent than the (R)-enantiomer (3). nih.gov |